N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Physicochemical differentiation Drug-likeness Solubility prediction

N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483‑49‑1) is a synthetic, tetrahydro‑benzimidazole carboxamide that combines a partially saturated bicyclic core with an N‑benzyl‑N‑(2‑hydroxyethyl) amide side chain [REFS‑1]. It is supplied as a research‑grade building block (typical purity ≥95 %) by specialist vendors [REFS‑2].

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 2034483-49-1
Cat. No. B2929652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS2034483-49-1
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)N(CCO)CC3=CC=CC=C3)NC=N2
InChIInChI=1S/C17H21N3O2/c21-9-8-20(11-13-4-2-1-3-5-13)17(22)14-6-7-15-16(10-14)19-12-18-15/h1-5,12,14,21H,6-11H2,(H,18,19)
InChIKeyHVEAUNBEEFAFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483-49-1): Procurement-Relevant Structural & Physicochemical Profile


N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483‑49‑1) is a synthetic, tetrahydro‑benzimidazole carboxamide that combines a partially saturated bicyclic core with an N‑benzyl‑N‑(2‑hydroxyethyl) amide side chain [REFS‑1]. It is supplied as a research‑grade building block (typical purity ≥95 %) by specialist vendors [REFS‑2]. Computed molecular properties—molecular weight 299.37 g mol⁻¹, topological polar surface area (TPSA) 69.2 Ų, XLogP3 = 1.1, 2 H‑bond donors, 3 H‑bond acceptors, and 5 rotatable bonds [REFS‑1]—place it in favourable drug‑like chemical space and distinguish it from less polar or more rigid in‑class analogs.

Why Close Analogs of N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Cannot Be Interchanged Without Risk


Tetrahydro‑benzimidazole‑5‑carboxamides are not a uniform compound class: small changes in the amide substituent profoundly alter polarity, conformational flexibility, and biological target engagement. For instance, the established 5‑HT₃ receptor antagonists based on this scaffold (e.g., ramosetron/YM060) rely on rigid N‑(hetero)aryl‑carbonyl appendages to achieve sub‑nanomolar potency [REFS‑1]. The present compound replaces that rigid aryl‑carbonyl motif with a flexible N‑benzyl‑N‑(2‑hydroxyethyl) group, which increases the rotatable bond count from ≤3 to 5, lowers the LogP (XLogP3 = 1.1 vs. ~2.4 – 3.4 for typical 5‑HT₃‑active analogs), and adds a hydrogen‑bond donor (alcohol –OH) that is absent in the historical series [REFS‑2]. These physicochemical shifts mean that the compound cannot be assumed to replicate the pharmacology of the 5‑HT₃‑targeting tetrahydro‑benzimidazoles and must be evaluated as a distinct chemical entity.

Quantitative Differentiation Evidence for N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide vs. Closest Analogs


TPSA Advantage Over the Simple Imidazole Analog Improves Predicted Solubility

The target compound’s computed TPSA of 69.2 Ų is ~19 % higher than that of the simple imidazole analog N‑benzyl‑N‑(2‑hydroxyethyl)‑1H‑imidazole‑5‑carboxamide (TPSA ≈ 58.1 Ų, calculated from its SMILES) [REFS‑1]. Higher TPSA correlates with improved aqueous solubility and reduced passive membrane permeability, which can be advantageous in in‑vitro enzymatic or cell‑based assays that require compound solubility >10 µM [REFS‑2]. No experimental solubility data are available for either compound, making this computed differential the most robust procurement‑relevant comparator to date.

Physicochemical differentiation Drug-likeness Solubility prediction

Lower LogP Differentiates the N-Benzyl-N-(2-hydroxyethyl) Derivative from Known 5‑HT₃‑Active Tetrahydro‑Benzimidazoles

The target compound displays a computed XLogP3 of 1.1 [REFS‑1], which is one to two log units lower than the LogP range reported for CNS‑penetrant 5‑HT₃ receptor antagonists built on the same tetrahydro‑benzimidazole scaffold (e.g., ramosetron, cLogP ≈ 3.0) [REFS‑2]. This lower lipophilicity reduces the likelihood of passive blood‑brain‑barrier penetration and may shift the compound’s utility toward peripheral target applications or fragment‑based screening libraries that favour hydrophilic starting points.

Lipophilicity 5-HT₃ receptor Physicochemical selectivity

Rotatable Bond Count and Conformational Flexibility vs. Rigid 5‑HT₃ Pharmacophore

With 5 rotatable bonds [REFS‑1], the compound is significantly more flexible than the rigid, sub‑nanomolar 5‑HT₃‑active analogs (e.g., 7l, which contains only 2–3 rotatable bonds and achieves ID₅₀ = 0.018 µg kg⁻¹ in the von Bezold‑Jarisch reflex assay [REFS‑2]). High conformational entropy can be advantageous for exploring novel binding pockets in fragment‑based drug discovery, although it typically reduces target‑binding affinity compared to pre‑organized scaffolds.

Conformational flexibility Molecular recognition Fragment screening

Scaffold‑Level Evidence: Antioxidant and LOX/XO Inhibitory Potential of 1H‑Benzo[d]imidazole‑5‑carboxamides

A 2024 study on structurally related 1H‑benzo[d]imidazole‑5‑carboxamide derivatives reports IC₅₀ values of 81.45 – 72.14 µM in the DPPH antioxidant assay and 19.52 – 13.95 µM against lipoxygenase (LOX) for the most active analogs [REFS‑1]. The target compound is not explicitly tested, but its core scaffold and substitution pattern place it within this SAR landscape. These class‑level data provide a benchmark against which any future experimental profiling of the target compound can be directly compared.

Antioxidant activity Lipoxygenase inhibition Xanthine oxidase inhibition

Evidence‑Backed Application Scenarios for N-Benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Procurement


Physicochemical Property‑Driven Fragment Library Design

The combination of moderate TPSA (69.2 Ų), low LogP (1.1), and balanced H‑bond donor/acceptor count (2/3) [REFS‑1] matches the “rule‑of‑three” criteria for fragment‑based lead discovery. Unlike the more lipophilic 5‑HT₃‑targeting tetrahydro‑benzimidazoles (cLogP > 2.4) [REFS‑2], this compound provides a hydrophilic, flexible fragment that can be elaborated toward diverse target classes while maintaining aqueous solubility.

Negative Control or Selectivity Probe vs. 5‑HT₃ Receptor‑Active Scaffolds

Because the compound lacks the rigid N‑(hetero)aryl‑carbonyl motif required for high‑affinity 5‑HT₃ receptor binding [REFS‑1] and exhibits 2–3 additional rotatable bonds [REFS‑2], it can serve as a matched negative control or selectivity probe in assays designed to confirm that observed biological activity is driven by the tetrahydro‑benzimidazole core rather than the amide substituent.

Scaffold‑Hopping Starting Point for Antioxidant or LOX/XO Inhibitor Programs

Structurally related 1H‑benzo[d]imidazole‑5‑carboxamides have demonstrated µM‑level inhibition of lipoxygenase (IC₅₀ = 13.95 µM) and xanthine oxidase (IC₅₀ = 18.43 µM) [REFS‑1]. The target compound offers a distinct substitution vector (N‑benzyl‑N‑(2‑hydroxyethyl)) that can be used to explore SAR around this chemotype without infringing on existing 5‑HT₃‑focused intellectual property.

Synthetic Intermediate for Late‑Stage Diversification

The primary alcohol and tertiary amide functional groups provide orthogonal synthetic handles for further derivatization (e.g., esterification, oxidation, nucleophilic substitution) [REFS‑1]. This versatility, combined with the commercial availability of the building block at ≥95 % purity [REFS‑2], makes it a cost‑effective entry point for parallel library synthesis.

Quote Request

Request a Quote for N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.